CX1739

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1086377-48-1 |

|---|---|

Formule moléculaire |

C13H15N3O3 |

Poids moléculaire |

261.28 g/mol |

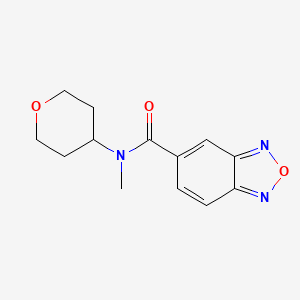

Nom IUPAC |

N-methyl-N-(oxan-4-yl)-2,1,3-benzoxadiazole-5-carboxamide |

InChI |

InChI=1S/C13H15N3O3/c1-16(10-4-6-18-7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |

Clé InChI |

IRYRMRDDVXULFG-UHFFFAOYSA-N |

SMILES canonique |

CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2 |

Origine du produit |

United States |

Foundational & Exploratory

CX1739: A Technical Guide to a Low-Impact Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX1739 is an investigational drug that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Classified as a "low-impact" ampakine, this compound enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate (B1630785), with minimal effect on receptor desensitization.[3][4] This distinct mechanism of action is believed to contribute to its favorable safety profile, particularly the low propensity for inducing seizures at therapeutic doses.[3][4] Preclinical and early clinical studies have demonstrated the potential of this compound in a range of neurological and respiratory disorders, including attention-deficit/hyperactivity disorder (ADHD), opioid-induced respiratory depression, and central sleep apnea (B1277953).[1][2] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and key experimental data related to this compound.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA-type glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[3][5] Their activation by glutamate is fundamental for synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, known as ampakines, do not activate the receptor directly but enhance its response to glutamate.[5] This can occur through various mechanisms, including increasing the channel opening probability, slowing channel closing, or reducing desensitization.

This compound is distinguished as a low-impact ampakine, which primarily accelerates channel opening with only a modest effect on receptor desensitization.[3][4] This contrasts with "high-impact" ampakines that significantly reduce desensitization and are associated with a higher risk of excitotoxicity and seizures.[1] The nuanced modulation of AMPA receptor function by this compound presents a promising therapeutic window for conditions associated with compromised excitatory synaptic transmission.

Mechanism of Action

This compound binds to an allosteric site on the AMPA receptor, enhancing the excitatory currents elicited by the binding of glutamate. While the precise binding site for low-impact ampakines like this compound has not been fully elucidated, it is suggested to be distinct from the binding site of high-impact ampakines.

The signaling pathway initiated by AMPA receptor activation is central to numerous neuronal functions. Upon glutamate binding, the AMPA receptor channel opens, allowing the influx of sodium ions (and to a lesser extent, calcium ions), leading to depolarization of the postsynaptic membrane. This excitatory postsynaptic potential (EPSP) can trigger an action potential if it reaches the threshold. This compound potentiates this process, leading to a more robust and sustained neuronal response to a given level of glutamate stimulation.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Rodent Models

| Parameter | Species | Model | Effective Dose Range | Outcome |

| Cognitive Enhancement | Rat | Novel Object Recognition | 0.03 - 18 mg/kg | Dose-dependent improvement in recognition memory |

| Cognitive Enhancement | Rat | Win Shift Radial Arm Maze | 0.03 - 18 mg/kg | Dose-dependent improvement in working memory |

| ADHD-like Behavior | Rat | 5-Choice Serial Reaction Time Task | 0.03 - 18 mg/kg | Dose-dependent improvement in attention and impulsivity |

| Respiratory Depression Reversal | Rat | Opioid-Induced | 10 - 20 mg/kg (IV) | Rapid and dose-dependent reversal of respiratory depression[6] |

| Safety | Rat | Single-dose toxicity | Up to 2000 mg/kg | No adverse events observed[7][8][9] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Value |

| Tmax | Rat | Intravenous | 2 minutes[4][7] |

| Tmax | Human | Oral | 1 - 5 hours[3][5] |

| Half-life (t1/2) | Human | Oral | 6 - 9 hours[3][5] |

| Dose Proportionality | Human | Oral (100-1200 mg) | Cmax and AUC are dose-proportional[3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

-

Objective: To assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

-

Methodology:

-

Animal Model: Anesthetized rats are used.

-

Surgical Procedure: Stimulating electrodes are implanted in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.

-

Baseline Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in response to single-pulse stimulation.

-

Drug Administration: this compound or vehicle is administered systemically.

-

LTP Induction: A high-frequency train of electrical stimulation is delivered to the perforant path to induce LTP.

-

Post-Induction Recording: EPSPs are recorded for a period post-induction to measure the magnitude and stability of LTP.

-

-

Results with this compound: this compound has been shown to dose-dependently enhance the magnitude of LTP in vivo in rats, indicating its potential to facilitate synaptic strengthening.[8][10]

In Vivo Model of Opioid-Induced Respiratory Depression

-

Objective: To evaluate the efficacy of this compound in reversing respiratory depression, a life-threatening side effect of opioid use.

-

Methodology:

-

Animal Model: Conscious, unrestrained rats are used.

-

Respiratory Monitoring: Whole-body plethysmography is used to continuously monitor respiratory parameters (e.g., frequency, tidal volume, minute ventilation).

-

Induction of Respiratory Depression: A potent opioid agonist (e.g., fentanyl) is administered to induce a stable period of respiratory depression.

-

Drug Administration: this compound or vehicle is administered intravenously.

-

Data Analysis: Respiratory parameters are recorded and analyzed to determine the extent and time course of reversal of respiratory depression.

-

-

Results with this compound: Intravenous administration of this compound has been demonstrated to rapidly and dose-dependently reverse opioid-induced respiratory depression in rats.[6]

Clinical Development and Safety Profile

This compound has undergone a Phase I clinical trial in healthy volunteers.[3] The study demonstrated that this compound is well-tolerated at single doses up to 900 mg and multiple doses of 450 mg twice daily.[3][5] The most common adverse events reported were headache and nausea.[3][5] Importantly, the pharmacokinetic profile of this compound in humans is favorable for clinical development, with a half-life of 6-9 hours and dose-proportional exposure.[3][5] A small pilot study in patients with sleep apnea suggested that a single dose of this compound may improve blood oxygenation and reduce the central sleep apnea score.[11]

Conclusion and Future Directions

This compound represents a promising development in the field of AMPA receptor modulation. Its classification as a low-impact ampakine with a favorable safety profile distinguishes it from earlier compounds in its class. The preclinical data strongly support its potential in treating cognitive dysfunction and respiratory depression. The positive results from early clinical trials warrant further investigation in larger, well-controlled studies to establish its efficacy in patient populations. Future research should also focus on elucidating the precise molecular interactions between this compound and the AMPA receptor to guide the development of next-generation modulators with even greater therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine this compound in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact and mechanism of ampakine this compound on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CX-1739 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. respirerx.com [respirerx.com]

The Ampakine CX1739: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine developed for its potential therapeutic effects in a range of neurological and respiratory disorders. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory synaptic transmission mediated by glutamate. This in-depth technical guide provides a comprehensive overview of the discovery and development of this compound, including its chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of ampakines.

Introduction: The Ampakine Landscape

Ampakines are a class of compounds that positively modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] By binding to an allosteric site on the AMPA receptor, ampakines potentiate the effects of the endogenous ligand, glutamate.[1] This modulation can lead to enhanced synaptic plasticity, improved cognitive function, and increased respiratory drive.

The development of ampakines has been historically challenged by a narrow therapeutic window, with early compounds associated with neurotoxicity and seizures at higher doses.[2][3] This led to the classification of ampakines into "high-impact" and "low-impact" categories. High-impact ampakines produce a strong potentiation of AMPA receptor currents but can also lead to excitotoxicity. In contrast, low-impact ampakines, such as this compound, exhibit a more modest potentiation, resulting in a significantly better safety profile.[1][2]

This compound, chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][4]oxadiazole-5-carboxamide, was developed by RespireRx Pharmaceuticals (formerly Cortex Pharmaceuticals).[3][5] It has been investigated for a variety of indications, including Attention Deficit Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, sleep apnea, and recovery from spinal cord injury.[1][6][7]

Chemical Properties and Synthesis

While the specific, step-by-step synthesis protocol for this compound is proprietary to RespireRx Pharmaceuticals, its chemical structure provides insights into its general synthetic route. The molecule consists of a benzoxadiazole core linked to a tetrahydropyran (B127337) moiety via an amide bond. The synthesis would likely involve the formation of the benzoxadiazole ring system followed by an amidation reaction with N-methyl-tetrahydro-2H-pyran-4-amine.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][2][4]oxadiazole-5-carboxamide |

| Molecular Formula | C13H15N3O3 |

| Molecular Weight | 261.28 g/mol |

| CAS Number | 1086377-48-1 |

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate.[1] This positive allosteric modulation leads to an increase in the amplitude and duration of excitatory postsynaptic currents. The "low-impact" nature of this compound is attributed to its modest effect on receptor desensitization, which is a key factor in preventing the over-excitation that can lead to neurotoxicity.[8]

Preclinical Development

A robust preclinical program has been conducted to evaluate the efficacy and safety of this compound in various animal models.

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

LTP is a cellular mechanism underlying learning and memory. Studies in rats have shown that this compound dose-dependently enhances LTP in the hippocampus.[3]

Experimental Protocol: In Vivo Long-Term Potentiation (LTP)

-

Animals: Male Long-Evans rats.

-

Anesthesia: Urethane.

-

Electrode Placement: A stimulating electrode is placed in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.

-

Stimulation Protocol: A baseline of excitatory postsynaptic potentials (EPSPs) is established. Following administration of this compound or vehicle, a high-frequency tetanus is delivered to induce LTP.

-

Data Analysis: The amplitude of the fEPSP is measured and compared to baseline to quantify the degree of potentiation.

Cognitive Enhancement

This compound has demonstrated pro-cognitive effects in several rodent models of learning and memory.

Table 2: Summary of Preclinical Cognitive Efficacy Studies

| Experiment | Animal Model | Key Findings |

| Novel Object Recognition (NOR) | Rat | Dose-dependently increased time spent with a novel object, indicating improved recognition memory.[3] |

| Win-Shift Radial Arm Maze | Rat | Reduced the number of errors, suggesting enhanced spatial working memory.[3] |

| Five-Choice Serial Reaction Time Task (5-CSRTT) | Rat | Improved accuracy and reduced premature responses, indicating enhanced attention and impulse control.[3] |

Experimental Protocols:

-

Novel Object Recognition (NOR) Test: This task assesses an animal's ability to recognize a novel object in a familiar environment. The protocol involves a familiarization phase where the animal is exposed to two identical objects, followed by a test phase where one object is replaced with a novel one. The time spent exploring each object is recorded.

-

Win-Shift Radial Arm Maze: This maze is used to assess spatial working memory. The animal must learn to visit each arm of the maze only once to receive a food reward. Errors are recorded when an animal re-enters an already visited arm.

-

Five-Choice Serial Reaction Time Task (5-CSRTT): This task measures visual attention and impulsivity. An animal is trained to respond to a brief light stimulus presented in one of five apertures to receive a reward.

Respiratory Stimulation

A key therapeutic target for this compound is respiratory depression, particularly that induced by opioids.

Experimental Protocol: In Vivo Plethysmography for Opioid-Induced Respiratory Depression

-

Animals: Rats.

-

Procedure: Animals are placed in a whole-body plethysmography chamber to measure respiratory parameters (e.g., respiratory rate, tidal volume). Respiratory depression is induced by the administration of an opioid agonist (e.g., alfentanil). This compound is then administered to assess its ability to reverse the respiratory depression.

-

Data Analysis: Changes in respiratory rate and minute ventilation are quantified.

Table 3: Preclinical Efficacy in Opioid-Induced Respiratory Depression

| Opioid Agonist | Animal Model | This compound Dose | Effect |

| Alfentanil | Rat | 20 mg/kg | Rapidly and dose-dependently reversed respiratory depression.[1] |

| Fentanyl | Rat | Not specified | Predecessor ampakine CX717 showed antagonism of fentanyl-induced respiratory depression.[9] |

Safety and Tolerability

Preclinical safety studies have demonstrated a favorable safety profile for this compound. In rats, no adverse events were observed at doses up to 2000 mg/kg, while efficacious doses in cognitive and respiratory assays ranged from 0.03 to 18 mg/kg, indicating a wide therapeutic window.[1][3] Importantly, this compound did not induce seizures in animals at efficacious doses.[2]

Clinical Development

This compound has progressed through Phase I and into Phase II clinical trials for several indications.

Phase I: Safety, Tolerability, and Pharmacokinetics

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound.

Table 4: Summary of Phase I Clinical Trial Results

| Study Design | Population | Dosing Regimen | Key Findings |

| Single Ascending Dose | Healthy Male Volunteers | 100 - 1200 mg | Well-tolerated up to 900 mg. Most common adverse events were headache and nausea.[8] |

| Multiple Ascending Dose | Healthy Male Volunteers | 300 - 600 mg BID for 7-10 days | Well-tolerated up to 450 mg BID.[8] |

Table 5: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Tmax (Time to maximum concentration) | 1-5 hours[8] |

| t1/2 (Half-life) | 6-9 hours[8] |

| Cmax and AUC | Dose-proportional[8] |

Phase II: Proof-of-Concept Studies

Phase II trials have explored the efficacy of this compound in specific patient populations.

Table 6: Summary of Phase II Clinical Trial Findings

| Indication | Study Design | Key Findings |

| Obstructive Sleep Apnea (OSA) | Double-blind, placebo-controlled, single-dose | A single oral dose of this compound improved selected oxygen saturation parameters.[4] It did not significantly reduce the mean apnea/hypopnea index (AHI), but a responder analysis showed a >40% reduction in AHI in 20% of treated subjects versus none in the placebo group.[4] |

| Opioid-Induced Respiratory Depression | Double-blind, placebo-controlled, dose-ascending | A Phase 2a trial was initiated to evaluate the ability of this compound to prevent respiratory depression produced by remifentanil without altering its analgesic properties.[9][10] |

| Spinal Cord Injury (SCI) | Phase 2a single ascending dose followed by Phase 2b double-blind, placebo-controlled | A trial funded by the Department of Defense is set to evaluate the safety and efficacy of this compound for enhancing bladder function and motor activity in patients with SCI.[11] |

Future Directions

The development of this compound is ongoing, with a focus on its potential to treat respiratory complications associated with opioid use and spinal cord injury.[11] Its favorable safety profile as a low-impact ampakine positions it as a promising candidate for further clinical investigation in these and other neurological conditions where enhancement of glutamatergic neurotransmission may be beneficial.

Conclusion

This compound represents a significant advancement in the field of ampakine development. Its well-characterized mechanism of action as a low-impact positive allosteric modulator of AMPA receptors, combined with a strong preclinical and early clinical dataset, underscores its therapeutic potential. The comprehensive data presented in this technical guide highlight the promising future of this compound as a novel treatment for a range of CNS and respiratory disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CX-1739 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine this compound in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RespireRx Pharmaceuticals Inc. Reports Publication of Preclinical Research Results Demonstrating the Ability of this compound, its Lead Clinical AMPAkine, to Improve Bladder Function After Spinal Cord Injury - BioSpace [biospace.com]

- 6. USRE48839E1 - Methods and compositions for sleep disorders and other disorders - Google Patents [patents.google.com]

- 7. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]

- 8. respirerx.com [respirerx.com]

- 9. respirerx.com [respirerx.com]

- 10. US20190112300A1 - Compositions And Methods For Treating Attention Deficit Disorders - Google Patents [patents.google.com]

- 11. RespireRx Pharmaceuticals Gets DoD Grant for Phase 2 this compound Study [synapse.patsnap.com]

The Ampakine CX1739: A Technical Guide to its Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CX1739 is a novel, low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical studies have demonstrated its potential to enhance cognitive function and address neurological disorders by modulating synaptic plasticity. This technical guide provides an in-depth analysis of the effects of this compound on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is classified as a "low-impact" ampakine, distinguishing it from "high-impact" counterparts. This classification is based on its subtle but significant effects on AMPA receptor kinetics. Unlike high-impact ampakines that can cause neurotoxicity by strongly inhibiting receptor desensitization, this compound minimally affects this process.[1] Instead, it primarily accelerates the opening of the AMPA receptor ion channel and slows its deactivation, leading to an overall enhancement of glutamatergic neurotransmission in the presence of the endogenous agonist, glutamate.[1] This refined mechanism of action contributes to a more favorable safety profile, making this compound a promising candidate for therapeutic development.[2]

Quantitative Effects of this compound on Long-Term Potentiation

In vivo studies in rats have demonstrated that this compound dose-dependently enhances LTP in the hippocampus, a brain region critical for memory formation.[3] The administration of this compound prior to the induction of LTP leads to a significant and sustained increase in the amplitude of the excitatory postsynaptic potential (EPSP).

Table 1: Effect of this compound on the Mean Increase in EPSP Amplitude During LTP

| Treatment Group | Dose (mg/kg, i.p.) | Mean Increase in EPSP Amplitude (%) | N (animals) |

| Vehicle | - | ~10 | 7 |

| This compound | 1 | ~22 | 3 |

| This compound | 3 | ~32 | 4 |

Data summarized from Radin et al. (2024). The mean increase in EPSP amplitude was measured over a 10-minute period, starting 10 minutes after the post-tetanic stimulus.[4][5]

Table 2: Time Course of EPSP Amplitude Enhancement by this compound (3 mg/kg) During LTP

| Time Post-Tetanus (minutes) | Approximate % Increase in EPSP Amplitude (Vehicle) | Approximate % Increase in EPSP Amplitude (this compound, 3 mg/kg) |

| 10 | 15 | 35 |

| 20 | 10 | 30 |

| 40 | 8 | 25 |

| 60 | 5 | 20 |

Values are estimated from the graphical data presented in Radin et al. (2024).[4][5]

Experimental Protocols

The following section details the methodology for the in vivo LTP experiments that form the basis of the quantitative data presented above.

In Vivo Electrophysiology for Long-Term Potentiation

-

Animal Model: Male Long-Evans rats were used for these studies.[4]

-

Anesthesia: Anesthesia was induced and maintained throughout the experiment.[4]

-

Surgical Procedure:

-

Electrophysiological Recordings:

-

LTP Induction Protocol (Tetanic Stimulation):

-

Data Analysis:

Signaling Pathways and Visualization

The enhancement of LTP by this compound is initiated by its direct modulation of AMPA receptors. The subsequent intracellular signaling cascade is thought to involve pathways known to be crucial for synaptic plasticity, including the activation of calcium-dependent kinases and transcription factors, as well as the potential involvement of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Proposed Signaling Pathway for this compound-Mediated LTP Enhancement

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Proposed signaling cascade for this compound-enhanced LTP.

Experimental Workflow for In Vivo LTP Studies

The logical flow of the experimental protocol for assessing the impact of this compound on LTP is depicted below.

Caption: Workflow for in vivo LTP experiments with this compound.

Discussion and Future Directions

The available data strongly indicate that this compound is a potent enhancer of synaptic plasticity, specifically long-term potentiation. Its "low-impact" mechanism of action on AMPA receptors suggests a favorable therapeutic window. The enhancement of LTP is dose-dependent and sustained, providing a cellular basis for the pro-cognitive effects observed in behavioral studies.

Future research should focus on elucidating the precise downstream signaling cascades activated by this compound. While the involvement of CaMKII and CREB is highly probable based on established LTP mechanisms, direct experimental evidence of their increased phosphorylation following this compound administration would solidify this understanding. Furthermore, investigating the role of BDNF and its TrkB receptor in this compound-mediated synaptic plasticity will be crucial. Biochemical assays such as Western blotting for phosphorylated proteins and ELISA for BDNF levels in hippocampal tissue from this compound-treated animals would provide valuable insights. Proteomic and transcriptomic analyses could further identify novel molecular targets and pathways modulated by this promising ampakine. A deeper understanding of these molecular mechanisms will be instrumental in the continued development of this compound for a range of neurological and psychiatric disorders.

References

- 1. Low-Impact Ampakine this compound Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents [uhra.herts.ac.uk]

- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 3. Low-Impact Ampakine this compound Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Foundational Research on the Neuropharmacology of CX1739: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX1739 is a novel, orally bioavailable, low-impact ampakine currently under investigation for a range of neurological and respiratory disorders. As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound enhances excitatory neurotransmission mediated by the endogenous ligand, glutamate (B1630785). This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on the neuropharmacology of this compound, summarizing its mechanism of action, pharmacokinetic profile, and key experimental findings. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound belongs to a class of compounds known as ampakines, which modulate the function of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3] Unlike "high-impact" ampakines, which can be associated with neurotoxicity and seizures at higher doses, this compound is classified as a "low-impact" ampakine.[1][4] This classification stems from its mechanism of action, which involves minimally affecting AMPA receptor desensitization while enhancing the glutamate-induced ion channel opening.[5] This nuanced modulation is believed to contribute to its favorable safety profile.[1][3]

Initial research into this compound focused on its nootropic, or cognitive-enhancing, effects.[6] Subsequent studies have revealed its potential as a respiratory stimulant, leading to investigations into its use for opioid-induced respiratory depression and sleep apnea.[4][7][8] This guide will delve into the core neuropharmacological data that forms the basis of these therapeutic explorations.

Mechanism of Action

This compound acts as a positive allosteric modulator of AMPA receptors.[1][2] It binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[9] This potentiation of AMPA receptor function leads to an increase in excitatory postsynaptic potentials (EPSPs), which is a fundamental aspect of synaptic plasticity and neuronal communication.[10] A key characteristic of this compound as a low-impact ampakine is its minimal effect on the desensitization of the AMPA receptor, which is a process that reduces the receptor's activity in the continued presence of glutamate.[5] This property is thought to prevent the over-excitation that can lead to excitotoxicity and seizures, a concern with some other classes of AMPA receptor modulators.[1]

Signaling Pathway

The potentiation of AMPA receptors by this compound is expected to trigger downstream signaling cascades associated with synaptic plasticity and cell survival. While direct studies on the specific downstream pathways of this compound are limited in the public domain, the known consequences of AMPA receptor activation suggest the involvement of pathways like the Brain-Derived Neurotrophic Factor (BDNF) and the Extracellular signal-Regulated Kinase (ERK) pathways.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Route | Tmax | Half-life (t½) | Cmax | AUC | Reference(s) |

| Time to Peak (Tmax) | Rat | Not Specified | IV | 2 min | - | - | - | [7][8] |

| Time to Peak (Tmax) | Human | 100-1200 mg (single dose) | Oral | 1-5 hours | - | Dose-proportional | Dose-proportional | [5] |

| Half-life (t½) | Human | 300-600 mg (multiple doses) | Oral | - | 6-9 hours | - | - | [5] |

Note: Specific Cmax and AUC values were not consistently reported in the reviewed literature.

Table 2: Preclinical Efficacy of this compound

| Experimental Model | Species | Dose Range | Route | Outcome | Reference(s) |

| Long-Term Potentiation (LTP) Enhancement | Rat | 1-3 mg/kg | IP | Dose-dependent enhancement of LTP in the hippocampus. | [6][11] |

| Novel Object Recognition (NOR) | Rat | 0.03-0.1 mg/kg | IP | Significant improvement in recognition memory. | [6][11] |

| Win-Shift Radial Arm Maze | Rat | 0.1-1 mg/kg | IP | Improved performance, indicating enhanced spatial working memory. | [6] |

| Reversal of Opioid-Induced Respiratory Depression | Rat | 10-20 mg/kg | IV | Dose-dependent reversal of alfentanil-induced respiratory depression. | [12] |

| Amphetamine-Induced Locomotor Activity | Mouse | 18-30 mg/kg | IP | Significant reduction in hyperactivity. | [6] |

Note: While this compound is described as a potent ampakine, specific in vitro binding affinity (Ki) and efficacy (EC50) values for AMPA receptor potentiation were not available in the reviewed public-domain literature.

Table 3: Preclinical Safety and Toxicology of this compound

| Study Type | Species | Dose | Route | Findings | Reference(s) |

| Single-Dose Toxicity | Rat | Up to 2000 mg/kg | Oral | No adverse events observed. | [1][3] |

| Single-Dose Toxicity | Rat | 3000 mg/kg | Oral | Lethal dose. | [1] |

| Seizure Liability | Rat/Mouse | Efficacious doses (0.03-18 mg/kg) | IP/IV | No convulsant activities observed. | [1][3] |

Experimental Protocols

In Vivo Long-Term Potentiation (LTP) in Rats

-

Animal Model: Male Long-Evans rats.

-

Anesthesia: Urethane or other suitable anesthetic.

-

Surgical Procedure: Stereotaxic implantation of a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

-

Electrophysiological Recordings: Record baseline excitatory postsynaptic potentials (EPSPs).

-

Drug Administration: Administer this compound or vehicle intraperitoneally (IP).

-

LTP Induction: After a set period post-injection, deliver high-frequency stimulation (HFS) to the perforant path to induce LTP.

-

Data Analysis: Monitor and record EPSP slope and amplitude for a designated period post-HFS to assess the magnitude and duration of LTP.

Novel Object Recognition (NOR) Test in Rats

-

Apparatus: A square open-field arena.

-

Habituation Phase: Allow rats to explore the empty arena to acclimate.

-

Training/Familiarization Phase: Place two identical objects in the arena and allow the rat to explore for a set duration.

-

Inter-trial Interval: Return the rat to its home cage for a specified period.

-

Testing Phase: Replace one of the familiar objects with a novel object and place the rat back in the arena.

-

Data Collection: Record the time spent exploring each object (novel and familiar).

-

Data Analysis: Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) to assess recognition memory.

Reversal of Opioid-Induced Respiratory Depression in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Instrumentation: Catheterization of the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration. Use of whole-body plethysmography to measure respiratory parameters.

-

Induction of Respiratory Depression: Administer a continuous intravenous (IV) infusion of an opioid agonist (e.g., alfentanil or remifentanil) to induce a stable state of respiratory depression.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Data Collection: Continuously monitor respiratory rate, tidal volume, minute ventilation, and arterial blood gases before, during, and after this compound administration.

-

Data Analysis: Compare the respiratory parameters before and after this compound treatment to determine the extent of reversal of opioid-induced respiratory depression.

Conclusion

The foundational research on this compound establishes it as a promising low-impact ampakine with a favorable safety profile and demonstrated efficacy in preclinical models of cognitive enhancement and respiratory stimulation. Its mechanism as a positive allosteric modulator of AMPA receptors, with minimal impact on desensitization, likely underlies its therapeutic window. The provided quantitative data and experimental protocols offer a solid basis for further investigation into the clinical utility of this compound for various neurological and respiratory conditions. Future research should aim to further elucidate the specific downstream signaling pathways engaged by this compound and to obtain precise in vitro binding and efficacy data to build a more complete neuropharmacological profile.

References

- 1. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of positive allosteric modulators acting on AMPA receptors. | Janelia Research Campus [janelia.org]

- 3. [PDF] Low-Impact Ampakine this compound Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The impact and mechanism of ampakine this compound on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 12. mdpi.com [mdpi.com]

Unveiling CX1739: A Deep Dive into its Role as a Respiratory Stimulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a novel, investigational small molecule that has garnered significant interest for its potential as a respiratory stimulant.[1][2] Classified as a low-impact ampakine, it acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical evidence, and experimental methodologies related to this compound's role in respiratory modulation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of respiratory medicine, neuropharmacology, and critical care.

Core Mechanism of Action

This compound exerts its respiratory stimulant effects by modulating the activity of AMPA receptors, which are critical for fast excitatory synaptic transmission throughout the central nervous system, including the brainstem respiratory centers.[4][5] Unlike direct agonists, this compound potentiates the response of AMPA receptors to the endogenous neurotransmitter glutamate.[1][3] This positive allosteric modulation enhances excitatory signaling within the neuronal networks that control breathing, particularly in the pre-Bötzinger complex, the primary rhythm generator for inspiration.[1][6] The "low-impact" designation of this compound signifies its ability to enhance AMPA receptor function without causing the excitotoxicity associated with some other ampakines.[3][7]

Signaling Pathway

The binding of this compound to a modulatory site on the AMPA receptor enhances the glutamate-induced influx of sodium (Na+) and calcium (Ca2+) ions into respiratory neurons. This augmented cation influx leads to a greater depolarization of the postsynaptic membrane, increasing the likelihood of action potential firing and enhancing the overall excitability of the respiratory network. This, in turn, can counteract the depressive effects of agents like opioids on respiratory drive.

Preclinical Evidence

Reversal of Opioid-Induced Respiratory Depression in Rodents

A key preclinical study investigated the efficacy of this compound in a rat model of opioid-induced respiratory depression.[1][8]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Induction of Respiratory Depression: A continuous intravenous infusion of the potent opioid alfentanil (250 µg/kg/min) was administered to induce significant respiratory depression.[1]

-

Drug Administration: Following the establishment of respiratory depression, this compound was administered intravenously at doses of 5, 10, and 20 mg/kg.[1]

-

Monitoring: Respiratory parameters, including frequency and minute volume, were continuously monitored using whole-body plethysmography.[1]

Quantitative Data Summary:

| Dose of this compound (IV) | Outcome on Minute Volume | Statistical Significance |

| 5 mg/kg | Partial reversal of respiratory depression | Not specified |

| 10 mg/kg | Significant partial reversal of respiratory depression | p < 0.01 |

| 20 mg/kg | Complete reversal of respiratory depression | p < 0.001 |

Experimental Workflow:

Clinical Evidence

Phase 2a Trial in Opioid-Induced Respiratory Depression (OIRD)

A Phase 2a clinical trial evaluated the safety and efficacy of this compound in preventing respiratory depression induced by the potent opioid remifentanil in healthy volunteers.[9][10][11]

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

-

Participants: Healthy adult volunteers.[9]

-

Intervention: Oral administration of this compound (300 mg, 600 mg, and 900 mg) or placebo.[11]

-

OIRD Models:

-

Primary Endpoints: Safety and tolerability, and the effect of this compound on respiratory rate depression.[10]

Quantitative Data Summary:

| This compound Dose (Oral) | Effect on Respiratory Rate Depression (Infusion Model) | Statistical Significance | Effect on Respiratory Depression (Bolus Model) |

| 300 mg | Significant reduction | p < 0.05 | No significant effect |

| 600 mg | No significant reduction | Not significant | No significant effect |

| 900 mg | Significant reduction | p < 0.01 | No significant effect |

Exploratory Study in Sleep Apnea (B1277953)

An exploratory clinical study assessed the potential of this compound in patients with obstructive sleep apnea (OSA).[12][13]

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled pilot study.[13]

-

Participants: 20 adults with moderate-to-severe OSA (16 received this compound, 4 received placebo).[12]

-

Intervention: A single oral dose of this compound.[12]

-

Assessment: Overnight polysomnography to measure various sleep and respiratory parameters.[12]

Quantitative Data Summary:

| Parameter | This compound Effect | Placebo Effect | Statistical Significance |

| Apnea-Hypopnea Index (AHI) | No significant mean reduction | - | Not significant |

| AHI Responders (>40% reduction) | 20% (3/16) | 0% (0/4) | - |

| Apnea-Hypopnea Time (AHT) | Average reduction of 21 minutes | Average increase of 12 minutes | p < 0.05 |

| AHT Responders (>40% reduction) | 30% (5/16) | 0% (0/4) | - |

| Oxygen Saturation | Statistically improved | - | p < 0.05 |

Pharmacokinetics and Safety

Pharmacokinetic Profile: In both preclinical and clinical studies, this compound has demonstrated favorable pharmacokinetic properties. In rats, it rapidly crosses the blood-brain barrier with a Tmax of approximately 2 minutes after intravenous administration.[3][7] In humans, the plasma half-life is approximately 8 hours.[13][14]

Safety and Tolerability: this compound has been generally well-tolerated in clinical trials at doses up to 1200mg per day.[13][14] In preclinical safety studies in rats, no adverse events were detected at doses up to 2000 mg/kg.[1][8]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of respiratory depression. Its novel mechanism of action as a low-impact AMPA receptor positive allosteric modulator offers a potential advantage over existing treatments. Preclinical studies have robustly demonstrated its ability to reverse opioid-induced respiratory depression. While clinical trial results have been mixed, they provide proof-of-concept for its respiratory stimulant effects in humans, particularly in scenarios of steady-state opioid administration.[11] Further larger-scale clinical trials are warranted to fully elucidate the efficacy and safety profile of this compound in various patient populations, including those with central sleep apnea and other forms of respiratory compromise. The continued investigation of this compound and other ampakines may pave the way for a new class of therapies to address significant unmet needs in respiratory medicine.

References

- 1. Low-Impact Ampakine this compound Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | MDPI [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Modulation of AMPA receptors by cAMP-dependent protein kinase in PreBötzinger complex inspiratory neurons regulates respiratory rhythm in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact and mechanism of ampakine this compound on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. respirerx.com [respirerx.com]

- 10. sec.gov [sec.gov]

- 11. biopharmadive.com [biopharmadive.com]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. respirerx.com [respirerx.com]

- 14. respirerx.com [respirerx.com]

Preliminary Studies on CX1739 in Models of Neurodegenerative Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX1739 is a low-impact ampakine, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Ampakines enhance the excitatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, by modulating AMPA receptor function.[1][2][3] This mechanism holds therapeutic potential for neurological and psychiatric conditions characterized by compromised excitatory neurotransmission.[1][2][3] While direct studies of this compound in established animal models of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, or Amyotrophic Lateral Sclerosis (ALS) are not yet available in the public domain, preliminary preclinical research in rodents suggests pro-cognitive effects and enhancement of synaptic plasticity, which are relevant to the cognitive decline observed in many of these disorders.[1][2]

This technical guide provides an in-depth overview of the existing preliminary studies on this compound, focusing on its effects on cognition and synaptic plasticity in rodent models. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathway and experimental workflows.

Core Mechanism of Action: AMPA Receptor Modulation

This compound, as a low-impact ampakine, is thought to enhance synaptic transmission by binding to an allosteric site on the AMPA receptor. This binding potentiates the receptor's response to glutamate, leading to an increased influx of sodium ions and subsequent neuronal depolarization. This enhanced glutamatergic signaling is hypothesized to be the basis for the observed pro-cognitive effects.

Figure 1: this compound enhances glutamatergic neurotransmission.

Summary of Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models. These studies primarily focused on cognitive enhancement and synaptic plasticity.

Table 1: Effects of this compound on Cognitive Performance in Rodents

| Experimental Model | Species | Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| Novel Object Recognition (NOR) | Rat | 0.03, 0.1 | Not Specified | Significantly increased NOR memory (p < 0.05). | [1] |

| Win-Shift Radial Arm Maze | Rat | 0.3 | Not Specified | Pro-cognitive effects observed. | [2] |

| Five-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 3 | Not Specified | Reduction in impulsivity. | [2] |

Table 2: Effects of this compound on In Vivo Long-Term Potentiation (LTP) in Rats

| Brain Region | Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| Hippocampus (Dentate Gyrus) | 1, 3 | Not Specified | Significantly facilitated the induction of LTP. | [2] |

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, based on their innate tendency to explore novel objects.

Protocol:

-

Habituation: Rodents are individually habituated to the testing arena (an open-field box) for a set period in the absence of any objects. This reduces novelty-induced stress.

-

Familiarization/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration. The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

-

Test/Choice Phase (T2): The animal is returned to the arena, where one of the original objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher recognition index indicates better memory.[4]

Figure 2: Workflow of the Novel Object Recognition test.

Win-Shift Radial Arm Maze Task

This task assesses spatial working and reference memory in rodents.

Protocol:

-

Habituation: Animals are habituated to the radial arm maze, which consists of a central platform with several arms radiating outwards.

-

Training/Sample Phase: A subset of the arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze and consume the rewards.

-

Inter-Trial Interval (ITI): The animal is removed from the maze for a defined period.

-

Test Phase: The animal is returned to the maze. In the "win-shift" paradigm, the previously unbaited arms are now baited. The animal must remember which arms it previously visited to efficiently find the new rewards.

-

Data Analysis: Errors, such as re-entry into previously visited arms (working memory error) or entry into arms that were never baited (reference memory error), are recorded and analyzed.[5][6]

Figure 3: Workflow of the Win-Shift Radial Arm Maze task.

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is an operant conditioning task used to assess attention and impulsivity in rodents.

Protocol:

-

Pre-training: Animals are trained to obtain a food reward from a magazine in the operant chamber.

-

Training: The task involves five apertures, one of which is briefly illuminated in a pseudo-random order. The animal must make a nose-poke response into the illuminated aperture to receive a reward.

-

Task Parameters: The duration of the light stimulus and the inter-trial interval can be varied to modulate the attentional demand.

-

Data Analysis: Several parameters are measured, including accuracy (correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and perseverative responses (repeated responses after a correct one). These measures provide insights into attention and impulse control.[7][8][9]

Figure 4: Logical flow of the 5-CSRTT.

In Vivo Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

Protocol:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Implantation: A stimulating electrode is implanted in an afferent pathway (e.g., the perforant path in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic area (e.g., the dentate gyrus).

-

Baseline Recording: Test pulses are delivered to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs), and a stable baseline response is recorded.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., a series of short, high-frequency bursts of electrical stimuli) is delivered to the stimulating electrode.

-

Post-HFS Recording: Test pulses are resumed, and the fEPSP is monitored for an extended period.

-

Data Analysis: The magnitude and duration of the potentiation of the fEPSP slope or amplitude relative to the baseline are quantified as a measure of LTP.[10][11][12]

Figure 5: Experimental workflow for in vivo LTP measurement.

Discussion and Future Directions

The preliminary data on this compound demonstrate its potential to enhance cognitive function and synaptic plasticity in rodent models.[1][2] These findings are encouraging and suggest that the mechanism of AMPA receptor modulation could be a viable strategy for addressing the cognitive deficits associated with neurodegenerative diseases.

However, it is crucial to emphasize that these studies were not conducted in established animal models of specific neurodegenerative disorders. Therefore, the direct relevance of these findings to diseases like Alzheimer's or Parkinson's remains to be elucidated.

Future research should focus on evaluating the efficacy of this compound in transgenic or toxin-induced animal models that recapitulate key pathological features of neurodegenerative diseases. Such studies would be essential to determine if this compound can not only improve cognitive symptoms but also modify the underlying disease progression. Furthermore, investigating the long-term effects of this compound treatment and its impact on biomarkers associated with neurodegeneration will be critical next steps in the development of this compound for neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]

- 8. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. touchscreencognition.org [touchscreencognition.org]

- 10. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Long-Term Potentiation in Aged Rats Involves Perforated Synapses But Dendritic Spine Branching Results From High-Frequency Stimulation Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frank.itlab.us [frank.itlab.us]

the chemical structure and properties of CX1739

CX1739 is a next-generation, orally bioavailable small molecule that functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Classified as a "low-impact" ampakine, it enhances glutamatergic neurotransmission with a favorable safety profile, making it a subject of significant interest for various therapeutic applications.[1][3] Developed by Cortex Pharmaceuticals and now under RespireRx Pharmaceuticals, this compound has been investigated for its potential in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), opioid-induced respiratory depression, central sleep apnea, and cognitive disorders.[1][4]

Chemical Structure and Properties

This compound is chemically known as N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][3][5]oxadiazole-5-carboxamide.[3][6] Its structure features a benzofurazan (B1196253) core linked to a tetrahydropyran (B127337) moiety via a methyl-carboxamide group.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1][3][5]oxadiazole-5-carboxamide[3] |

| Synonyms | CX-1739, CX 1739[3] |

| CAS Number | 1086377-48-1[1][3] |

| Chemical Formula | C₁₃H₁₅N₃O₃[1][3] |

| Molecular Weight | 261.28 g/mol [1][3] |

| Exact Mass | 261.1113[3][5] |

| SMILES | CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2[1] |

| InChI Key | IRYRMRDDVXULFG-UHFFFAOYSA-N[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | For short-term (days to weeks), store at 0 - 4°C. For long-term (months to years), store at -20°C.[5] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[3][5] |

Pharmacological Profile

Mechanism of Action

This compound is a positive allosteric modulator of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system.[2] It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site.[2] This allosteric binding enhances the receptor's response to glutamate by prolonging the time the ion channel remains open, thereby increasing the flow of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron.[3]

This potentiation of AMPA receptor-mediated currents leads to enhanced synaptic plasticity, a fundamental mechanism for learning and memory.[3]

References

Methodological & Application

Application Notes and Protocols for CX1739 in Rodent Models of Spinal Cord Injury

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CX1739, a low-impact ampakine, in rodent models of spinal cord injury (SCI). The following sections detail the mechanism of action, experimental protocols, and key quantitative findings from preclinical studies.

This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] By binding to AMPA receptors, this compound enhances the excitatory effects of the endogenous agonist glutamate.[2] This modulation is being investigated for its therapeutic potential in various neurological conditions, including spinal cord injury, where it may help to amplify weakened neural signals.[1][3][2][4]

Signaling Pathway of this compound

The fundamental mechanism of this compound involves the potentiation of AMPA receptor function. AMPA receptors are critical for fast synaptic transmission in the central nervous system. Following spinal cord injury, glutamatergic signaling pathways are often disrupted. This compound acts by enhancing the function of the remaining neural circuits.[5]

Caption: Mechanism of this compound action on the AMPA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models of spinal cord injury.

Table 1: Effects of this compound on Diaphragm Electromyography (EMG) after Cervical SCI

| Timepoint Post-Injury | Dosage and Route | Key Findings | Reference |

| 4 Days | 5 mg/kg, IV | Increased ipsilateral diaphragm EMG output during baseline breathing and respiratory challenge. A sustained increase was observed for 15 minutes. | [6] |

| 14 Days | 5 mg/kg, IV | Produced sustained increases in ipsilateral diaphragm EMG output and enhanced output during respiratory challenge. | [6] |

| 8 Weeks | 5 mg/kg, IV | Acutely increased ipsilateral diaphragm EMG activity by 32 ± 5% and tidal volume by 25 ± 7%. | [7] |

| 8-12 Weeks | 5 mg/kg, daily IP | Progressive increase in ipsilateral diaphragm EMG output at 10 and 12 weeks (9 ± 4% and 17 ± 7% respectively). | [7] |

Table 2: Effects of this compound on Bladder Function after Thoracic SCI

| Timepoint Post-Injury | Dosage and Route | Key Findings | Reference |

| 5 Days | 5, 10, 15 mg/kg, IV | Dose-dependent reduction in the pressure threshold for bladder contraction, voided volume, and the interval between contractions. | [5][8][9] |

Table 3: Neuroprotective and Locomotor Effects of Acute this compound Administration

| Timepoint Post-Injury | Dosage and Route | Key Findings | Reference |

| 0-14 Days | 5 mg/kg, daily | No significant difference in neuronal counts, degenerating axons, or microglia/macrophage staining compared to vehicle. Associated with reduced open-field motor scores. | [10] |

| 14 Days | 5 mg/kg, daily | No detectable benefit on neuronal survival. | [11] |

Experimental Protocols

Rodent Model of Cervical Spinal Cord Injury (C2 Hemisection)

This protocol is designed to create a unilateral injury to the cervical spinal cord, disrupting the bulbospinal glutamatergic drive to the phrenic motor neuron pool, which is crucial for diaphragm function.[6]

Caption: Workflow for C2 spinal hemisection surgery.

Detailed Methodology:

-

Animal Preparation: Adult Sprague-Dawley rats are used for this procedure.[6] Anesthesia is induced and maintained throughout the surgery.

-

Surgical Procedure:

-

A dorsal midline incision is made over the cervical spine.

-

The muscles overlying the second cervical vertebra (C2) are dissected and retracted.

-

A C2 laminectomy is performed to expose the spinal cord.

-

The dura mater is carefully incised.

-

A right-sided hemisection of the spinal cord is performed.

-

The overlying muscles and skin are sutured in layers.

-

-

Post-operative Care: Animals receive appropriate analgesics and are monitored daily for signs of distress.[9]

Rodent Model of Thoracic Spinal Cord Injury (T9 Contusion)

This protocol creates a contusion injury in the thoracic region of the spinal cord, leading to bladder dysfunction.[5][12]

Caption: Workflow for T9 spinal cord contusion surgery.

Detailed Methodology:

-

Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with a ketamine/xylazine cocktail.[9] Body temperature is maintained at 37-38°C.[12]

-

Surgical Procedure:

-

A dorsal incision is made from the T5 to T11 vertebrae.

-

The paravertebral muscles are retracted to expose the T8-T10 vertebrae.

-

A laminectomy is performed at the T9 level, keeping the dura intact.[12]

-

A contusion injury is induced using an impactor device. The average impact force is approximately 104 ± 4 kDy.[5][13]

-

The muscles and skin are closed with sutures and wound clips.[9]

-

-

Post-operative Care: Animals receive buprenorphine for pain, carprofen, and lactated Ringer's solution for hydration.[9] Bladders are expressed manually twice daily.

This compound Administration

Drug Preparation:

-

This compound is dissolved in a 10% solution of 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD) to a concentration of 5 mg/mL.[12][9]

-

Aliquots can be stored at -20°C for up to 6 months and thawed to room temperature before use.[12][9]

Administration Routes and Dosages:

-

Intravenous (IV): For acute studies, this compound is administered intravenously at doses ranging from 5 mg/kg to 15 mg/kg.[6][5]

-

Intraperitoneal (IP): For chronic daily dosing studies, this compound is administered intraperitoneally at a dose of 5 mg/kg.[7]

Assessment of Respiratory Function

Diaphragm EMG Recording:

-

Electrode Implantation: Chronic indwelling electrodes are implanted into the diaphragm muscle to allow for longitudinal recordings in unanesthetized, freely moving rats.[6]

-

Data Acquisition: EMG activity is recorded to measure diaphragm activation during quiet breathing and in response to respiratory challenges (e.g., 10% O2, 7% CO2 gas mixture).[6]

-

Analysis: The peak EMG amplitude is analyzed to quantify changes in diaphragm output following this compound administration.

Whole-Body Plethysmography:

-

This technique is used to measure ventilation, including respiratory rate and tidal volume, in conscious animals.[7][10]

Assessment of Bladder Function (Cystometry)

This procedure is performed on anesthetized rats to assess bladder urodynamics.[5][12]

-

Animal Preparation: Rats are anesthetized with urethane. A catheter is placed in the tail vein for drug administration.[12]

-

Surgical Procedure: A catheter is inserted into the bladder dome and secured with a purse-string suture. The catheter is connected to a pressure transducer and a syringe pump.

-

Data Acquisition: The bladder is filled with saline at a constant rate, and intravesical pressure is recorded. The volume of voided urine is also measured.[5][13]

-

Analysis: Key parameters measured include the pressure threshold for inducing bladder contraction, voided volume, and the interval between bladder contractions.[5]

Histological Analysis

-

Tissue Preparation: Following the experimental period, animals are transcardially perfused with 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and cryopreserved in sucrose.[5][13]

-

Sectioning and Staining: The spinal cord is sectioned (e.g., 20 μm thickness) and stained with markers such as NeuN for neurons, MCA-6H63 for degenerating axons, and Iba-1 for microglia and macrophages.[5][10][13]

-

Imaging and Analysis: Stained sections are imaged, and neuronal counts and other cellular markers are quantified.[11]

References

- 1. AMPA Receptors Play an Important Role in the Biological Consequences of Spinal Cord Injury: Implications for AMPA Receptor Modulators for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. RespireRx Pharmaceuticals Inc. Reports Publication of Preclinical Research Results Demonstrating the Ability of this compound, its Lead Clinical AMPAkine, to Improve Bladder Function After Spinal Cord Injury - BioSpace [biospace.com]

- 5. Acute ampakines increase voiding function and coordination in a rat model of SCI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ampakines Stimulate Diaphragm Activity after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Acute Administration of Ampakine this compound after Cervical Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Acute ampakines increase voiding function and coordination in a rat model of SCI - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Application Notes and Protocols for CX1739 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proper dosage and administration of CX1739 in various preclinical research settings. The information is compiled from published studies and is intended to guide researchers in designing and executing experiments with this low-impact ampakine.

Mechanism of Action

This compound is a novel, low-impact ampakine that acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike high-impact ampakines, this compound enhances the excitatory currents elicited by the endogenous agonist glutamate (B1630785) with minimal impact on receptor desensitization, which is thought to contribute to its favorable safety profile and lack of seizure induction at efficacious doses.[2][3] By potentiating AMPA receptor function, this compound can enhance synaptic transmission and plasticity, which are fundamental processes for cognition and neuronal network function.[2]

Figure 1: this compound enhances glutamatergic neurotransmission.

Pharmacokinetics

This compound demonstrates rapid absorption and brain penetration in preclinical models. In rats, following intravenous administration, it quickly crosses the blood-brain barrier, with a time to maximum concentration (Tmax) in the brain of approximately 2 minutes.[1][4] This pharmacokinetic profile makes it suitable for applications requiring a rapid onset of action.

Data Presentation: Dosage and Administration Tables

The following tables summarize the dosages and administration routes of this compound used in various preclinical models.

Table 1: Cognitive Enhancement Studies in Rats

| Experiment | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |

| Novel Object Recognition | Adult Rats | 0.03 - 0.3 | Not Specified | Significantly increased novel object recognition memory at 0.03 and 0.1 mg/kg.[2] |

| Win Shift Radial Arm Maze | Adult Rats | Not Specified | Intraperitoneal (IP) | Reduced the number of arm entries required to collect food rewards.[2] |

| Five-Choice Serial Reaction Time Task | Adult Rats | Not Specified | Not Specified | Produced significant cognitive augmentation.[2] |

Table 2: Opioid-Induced Respiratory Depression Studies in Rodents

| Experiment | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |

| Alfentanil-Induced Respiratory Depression | Rats | 10 - 20 | Intravenous (IV) | Minimum effective dose of 10 mg/kg; complete reversal at 20 mg/kg.[2] |

| Opioid Agonist 030418, Pentobarbital, and Ethanol-Induced Respiratory Depression | Rats | Not Specified | Intravenous (IV) | High-dose administration immediately reversed respiratory depression.[1] |

Table 3: Spinal Cord Injury Studies in Rats

| Experiment | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |

| Bladder Dysfunction after Thoracic Contusion SCI | Adult female Sprague-Dawley rats | 5, 10, 15 | Intravenous (IV) | Dose-dependent increase in the frequency of coordinated voiding.[4] |

Table 4: Safety and Toxicology Studies in Rats

| Study Type | Animal Model | Dose Range (mg/kg) | Administration Route | Key Findings |

| Single-Dose Toxicity | Rats | up to 2000 | Not Specified | No adverse events detected up to 2000 mg/kg.[2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Reversal of Opioid-Induced Respiratory Depression

This protocol is designed to assess the efficacy of this compound in reversing respiratory depression induced by a potent opioid, such as alfentanil, in rats.

Materials:

-

This compound

-

Alfentanil

-

Vehicle: Saline (0.9% NaCl) with 33% hydroxypropyl-β-cyclodextrin (HPCD)

-

Adult male Sprague-Dawley rats

-

Whole-body plethysmography (WBP) system

-

Intravenous (IV) catheters

Drug Preparation:

-

Prepare a stock solution of this compound in the vehicle. The final concentration should be determined based on the desired dose and a standard injection volume (e.g., 1 mL/kg).

-

Prepare a solution of alfentanil for infusion.

Experimental Workflow:

Figure 2: Workflow for OIRD experiment.

Procedure:

-

Anesthetize the rat (e.g., with pentobarbital) and implant IV catheters for drug administration.

-

Place the animal in the WBP chamber and allow for acclimatization.

-

Record stable baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume).

-

Induce respiratory depression by administering alfentanil.[2]

-

Once a stable level of respiratory depression is achieved, administer a single IV bolus of this compound or vehicle.

-

Continuously monitor and record respiratory parameters for a defined period post-treatment.

Data Analysis:

-

Calculate the percentage change in respiratory parameters from the depressed state after this compound or vehicle administration.

-

Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Novel Object Recognition (NOR) Test

This protocol assesses the impact of this compound on recognition memory in rats.

Materials:

-

This compound

-

Vehicle

-

Adult rats

-

Open field arena

-

A set of identical objects for familiarization

-

A set of novel objects for testing

Drug Preparation:

-

Prepare this compound in the appropriate vehicle for the chosen administration route (e.g., intraperitoneal).

Procedure:

-

Habituation: On day 1, allow each rat to explore the empty open field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization (Training): On day 2, place two identical objects in the arena. Administer this compound or vehicle at a predetermined time before placing the rat in the arena. Allow the rat to explore the objects for a set duration (e.g., 5-10 minutes).

-

Testing: On day 3 (e.g., 24 hours after training), replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

Data Analysis:

-

Measure the time spent exploring each object (familiar and novel) during the testing phase.

-

Calculate a recognition index, often expressed as: (Time exploring novel object) / (Total time exploring both objects) x 100%.[2]

-

A higher recognition index indicates better memory of the familiar object.

-

Compare the recognition indices between the this compound-treated and vehicle-treated groups.

Protocol 3: Assessment of Bladder Function in a Spinal Cord Injury (SCI) Model

This protocol details the procedure to evaluate the effect of this compound on bladder function in rats following SCI.

Materials:

-

This compound

-

Vehicle: 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HPCD)[4]

-

Adult female Sprague-Dawley rats[4]

-

Surgical instruments for SCI and catheter implantation

-

Urethane for anesthesia

-

Cystometry recording equipment

-

EMG electrodes for external urethral sphincter (EUS) recording

Procedure:

-

SCI Induction: Perform a thoracic contusion SCI (e.g., at T9) on anesthetized rats.[4]

-

Post-operative Care: Provide appropriate post-operative care, including manual bladder expression.

-

Cystometry and EMG Recording: At a specific time point post-SCI (e.g., 5 days), anesthetize the rats with urethane.[4]

-

Implant a catheter into the bladder for saline infusion and pressure recording.

-

Place EMG electrodes in the EUS to record muscle activity.

-

-

Baseline Recording: Record baseline bladder pressure and EUS EMG activity.

-

Drug Administration: Administer this compound (e.g., 5, 10, or 15 mg/kg) or vehicle intravenously.[4]

-

Post-treatment Recording: Continue to record cystometry and EUS EMG data to assess changes in voiding frequency, bladder capacity, and coordination between bladder contraction and EUS activity.

Data Analysis:

-

Measure parameters such as the pressure threshold for inducing bladder contraction, voided volume, and the interval between contractions.[4]

-

Analyze the coordination between bladder pressure increases and EUS EMG bursting.

-

Compare the pre- and post-drug administration data and analyze the dose-dependent effects of this compound.

Safety and Tolerability

In preclinical studies, this compound has shown a wide therapeutic window. In rats, no adverse events were observed at doses up to 2000 mg/kg.[2][5] This suggests a favorable safety profile for this low-impact ampakine.

Disclaimer: This document is intended for informational purposes for preclinical research only and does not constitute medical advice. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own risk assessments before using any compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Acute ampakines increase voiding function and coordination in a rat model of SCI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute ampakines increase voiding function and coordination in a rat model of SCI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact and mechanism of ampakine this compound on protection against respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous CX1739 in Respiratory Depression Studies

For Researchers, Scientists, and Drug Development Professionals